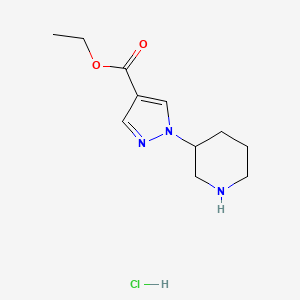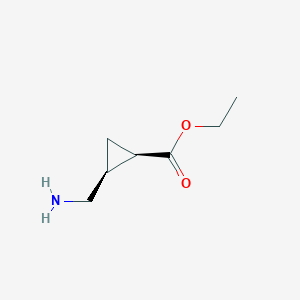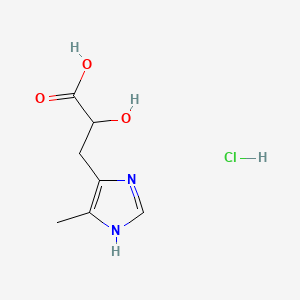
ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride is a compound that features a piperidine ring, a pyrazole ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors to form the piperidine and pyrazole rings, followed by esterification and subsequent hydrochloride salt formation. For instance, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the pyrazole ring can be formed via cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and palladium-catalyzed hydrogenation are employed to streamline the synthesis process and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anticancer, antiviral, or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride include other piperidine and pyrazole derivatives, such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Eigenschaften
Molekularformel |
C11H18ClN3O2 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
ethyl 1-piperidin-3-ylpyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10;/h6,8,10,12H,2-5,7H2,1H3;1H |
InChI-Schlüssel |
KHBMCUBNOIAKFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1)C2CCCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)









![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)


